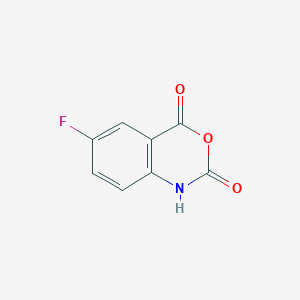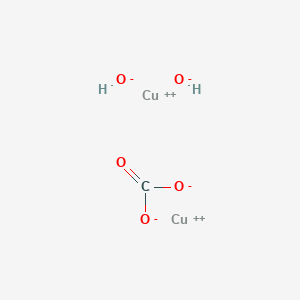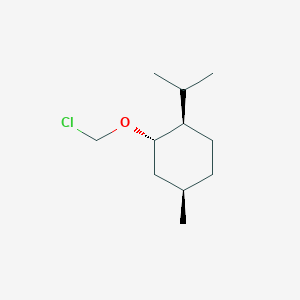![molecular formula C12H16ClNO B128573 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-07-5](/img/structure/B128573.png)
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the azabicyclo[3.1.0]hexane core contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the azabicyclo[3.1.0]hexane core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Hydrochlorination Reactions: The compound can participate in hydrochlorination reactions, transferring hydrogen chloride to π-basic substrates under specific catalytic conditions.
Common Reagents and Conditions:
n-Butyllithium (n-BuLi): Used in the cyclization step to form the azabicyclo[3.1.0]hexane core.
Electrophiles: Various electrophiles can be used to introduce different substituents into the compound.
Lewis Acids: Catalysts such as B(C6F5)3 are used in hydrochlorination reactions.
Major Products:
Substituted Pyrrolidines and Piperidines: Formed from substitution reactions with electrophiles.
Alkenyl Chlorides: Produced from hydrochlorination reactions.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its reactivity due to the strained bicyclic structure. The compound can undergo ring-opening reactions, facilitated by Lewis acids, to release ring strain and form reactive intermediates . These intermediates can then participate in further chemical transformations.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share the bicyclic core structure and exhibit similar reactivity.
Bicyclo[2.1.1]hexanes: Another class of bicyclic compounds with different ring sizes but similar applications in organic synthesis.
Uniqueness: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to the presence of the azabicyclo[3.1.0]hexane core, which imparts distinct reactivity and potential biological activity compared to other bicyclic compounds .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYNSXFREHGANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

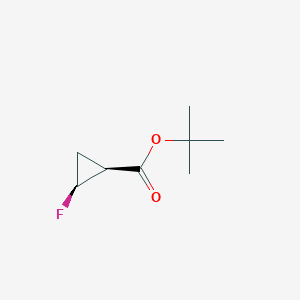
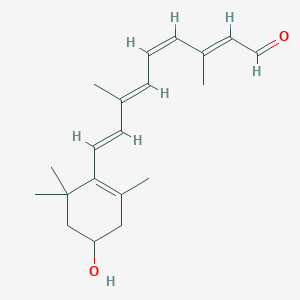
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

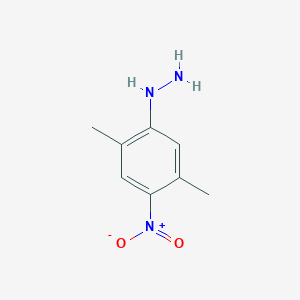
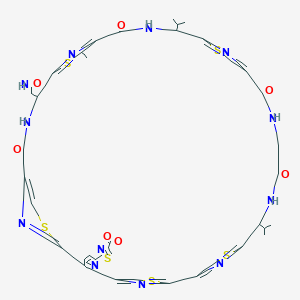
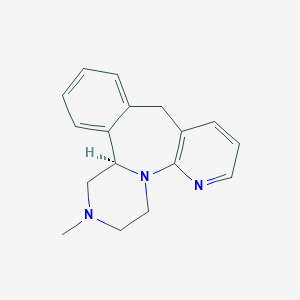
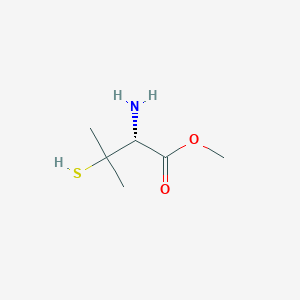
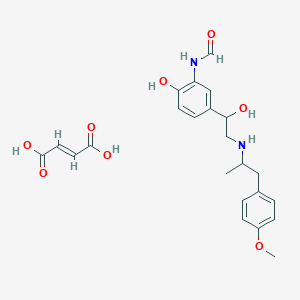
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
